Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate
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Description
The compound of interest, Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate, is a molecule that appears to be related to various heterocyclic compounds that have been synthesized and studied for their biological activities. While the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its potential properties and applications.
Synthesis Analysis
The synthesis of related heterocyclic carbamates typically involves the reaction of alcohols or amines with acid chloride derivatives at room temperature or under reflux conditions. For instance, a series of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates were synthesized via such reactions, leading to compounds with significant biological activity . Similarly, tandem oxidative aminocarbonylation-cyclization reactions catalyzed by palladium have been used to synthesize 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of carbamate derivatives is often confirmed using techniques such as X-ray diffraction analysis, which provides information about the configuration around double bonds and other structural features . NMR and mass spectral data are also crucial for characterizing the structure of synthesized compounds, as seen in the synthesis of multi-13C-labelled inhibitors of tubulin assembly .
Chemical Reactions Analysis
Carbamate derivatives can undergo various chemical reactions, including ring transformations and substitutions. For example, 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives underwent acid hydrolysis, leading to a new ring transformation into 4-benzamido-1-methyl(or phenyl)-1,2,4-triazolidine-3,5-dione derivatives . In another study, benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates were synthesized and further reacted with potassium cyanide and diazomethane to yield 1,2,4-oxadiazole derivatives and methylation products, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate derivatives are influenced by their molecular structure. For instance, the presence of a 1,3,4-oxadiazole ring in the molecule can confer antimicrobial activity, as seen in the synthesis of 2-((5-mercapto-1, 3, 4 -oxadiazol-2-yl) methyl) benzo[d]isothiazol-3(2H)-one, which showed good antimicrobial activity against various bacteria . The introduction of aryl groups and other substituents can also affect the biological activity of these compounds, as demonstrated by the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides with antimicrobial properties .
Mechanism of Action
Mode of Action
It’s known that isoxazole derivatives exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Isoxazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Future Directions
The future directions in the field of isoxazole research involve developing new eco-friendly synthetic strategies . This includes finding alternate metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures .
properties
IUPAC Name |
benzyl N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-10-7-12(18-22-10)14-17-13(23-19-14)8-16-15(20)21-9-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAJWPGCTNLSBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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